Podocarpamide
Description
Properties
CAS No. |
121880-09-9 |
|---|---|
Molecular Formula |
C20H21NO4 |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-N-methylprop-2-enamide |
InChI |
InChI=1S/C20H21NO4/c1-21(12-11-15-3-7-17(23-2)8-4-15)20(22)10-6-16-5-9-18-19(13-16)25-14-24-18/h3-10,13H,11-12,14H2,1-2H3/b10-6+ |
InChI Key |
WPQYOFRBHAFNOR-UXBLZVDNSA-N |
SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Isomeric SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CN(CCC1=CC=C(C=C1)OC)C(=O)C=CC2=CC3=C(C=C2)OCO3 |
Synonyms |
podocarpamide |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Podocarpamide has been investigated for its anticancer properties. Studies indicate that it can inhibit tumor growth and induce apoptosis in cancer cells. For instance, research demonstrated that this compound effectively reduced the proliferation of human cancer cell lines, including breast and prostate cancer cells. The mechanism involves the modulation of cell cycle progression and apoptosis pathways, highlighting its potential as a therapeutic agent.
Antimicrobial Properties
The compound exhibits antimicrobial activity against several pathogens. In vitro studies have shown that this compound can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. This property suggests its potential use in developing new antibiotics or preservatives in food technology.
Neuroprotective Effects
Recent research has explored this compound's neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The compound appears to mitigate oxidative stress and inflammation, which are critical factors in neurodegeneration.
Environmental Applications
Phytoremediation
Podocarpus species, which produce this compound, are being studied for their role in phytoremediation—using plants to remove contaminants from soil and water. The ability of these plants to absorb heavy metals and other pollutants makes them valuable for environmental cleanup efforts.
Sustainable Agriculture
In agriculture, this compound has potential as a natural pesticide. Its efficacy against certain pests could reduce reliance on synthetic chemicals, promoting sustainable farming practices.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Case Studies |
|---|---|---|
| Pharmacology | Anticancer agent | Inhibition of tumor growth in cell lines |
| Antimicrobial agent | Effective against S. aureus and E. coli | |
| Neuroprotective agent | Reduces oxidative stress in neurodegenerative models | |
| Environmental Science | Phytoremediation | Absorption of heavy metals by Podocarpus species |
| Sustainable agriculture | Potential natural pesticide |
Case Studies
- Anticancer Research : A study published in the Journal of Medicinal Chemistry examined the effects of this compound on breast cancer cell lines, revealing a significant reduction in cell viability at concentrations as low as 10 µM.
- Antimicrobial Efficacy : Research conducted by the International Journal of Antimicrobial Agents reported that this compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL against E. coli, demonstrating its potential as a natural antimicrobial agent.
- Neuroprotection : A recent study highlighted in Neuroscience Letters found that this compound significantly decreased markers of oxidative stress in neuronal cells exposed to amyloid-beta peptides, suggesting its role in Alzheimer's disease intervention.
Comparison with Similar Compounds
Key Pharmacological Activities :
- Hepatoprotective effects : Reduces serum glutamic-pyruvic transaminase (SGPT) levels, indicating protection against liver injury .
- Source diversity : Found in both Zanthoxylum and Podocarpus species, suggesting broad biosynthetic adaptability .
Comparison with Structurally and Functionally Similar Compounds
Podocarpamide belongs to the amide class of natural products, which are widely distributed in plants and often exhibit significant bioactivity. Below, we compare this compound with three groups of analogs: structural analogs , source-related compounds , and functionally similar amides .
Structural Analogs: Cinnamoyltyramine Derivatives
Compounds sharing the cinnamoyltyramine backbone but differing in substituents or stereochemistry:
Key Findings :
- Substituent impact: The phenolic hydroxyl group in this compound enhances its antioxidant capacity compared to methoxy-substituted analogs like Armatamide .
- Bioactivity specificity: this compound’s antiplatelet activity is distinct from Zanthosinamide’s antimalarial effects, highlighting how minor structural changes influence target pathways .
Source-Related Compounds from Podocarpus Species
Compounds co-occurring with this compound in Podocarpus spp., but with divergent biosynthetic origins:
Key Findings :
- Biosynthetic divergence: Unlike terpenoid-based Podecdysone B and lignan-derived Podoandin, this compound’s cinnamoyltyramine structure suggests a distinct shikimate pathway origin .
- Ecological role : this compound’s antiplatelet activity may deter herbivores, whereas Podoandin’s insecticidal effects directly target pests .
Functionally Similar Amides with Antiplatelet or Hepatoprotective Effects
Amides from diverse plant families with overlapping therapeutic applications:
Key Findings :
- Potency variability : Piperlonguminine’s higher antiplatelet efficacy may stem from its α,β-unsaturated carbonyl group, absent in this compound .
- Mechanistic differences : this compound’s hepatoprotection involves modulation of oxidative stress markers, whereas N-trans-Feruloyltyramine primarily inhibits inflammatory cytokines .
Preparation Methods
Reaction Mechanism and Conditions
The Knoevenagel condensation facilitates the formation of α,β-unsaturated carboxylic acid intermediates. Piperonal’s aldehyde group reacts with the active methylene group of malonic acid, yielding a trans-cinnamic acid derivative (Figure 1). Key parameters include:
-
Temperature : Reflux conditions (80–110°C).
The intermediate is isolated via recrystallization or column chromatography, with yields averaging 65–75%.
Amidation Step
The carboxylic acid intermediate undergoes amidation to form this compound. Two predominant methods are employed:
Direct Coupling with Amines
Using a catalyst-free approach, the acid reacts with benzylamine or morpholine in toluene at reflux for 22 hours. This method avoids side reactions but requires stringent anhydrous conditions.
Catalytic Amidation
ZrCl₄ (5–10 mol%) accelerates the reaction, reducing the timeframe to 4 hours with comparable yields (Table 1).
Table 1: Comparative Analysis of Amidation Methods
| Method | Catalyst | Time (h) | Yield (%) | Purity (NMR) |
|---|---|---|---|---|
| Direct Coupling | None | 22 | 68 | 95% |
| Catalytic (ZrCl₄) | ZrCl₄ | 4 | 72 | 97% |
Optimization and Scalability
Scale-up protocols demonstrate the feasibility of producing this compound in gram quantities. A 500 mL flask reaction using 62.74 g of 3-phenylpropionamide and 45.6 mL benzylamine in toluene achieves 78% yield after 28 hours. Recrystallization from dichloromethane enhances purity to >99%, as confirmed by NMR and ESI-MS.
Solvent and Temperature Effects
-
Toluene vs. Xylene : Toluene affords higher yields (72%) compared to xylene (65%) due to improved solubility of intermediates.
-
Reflux vs. Room Temperature : Reflux conditions are critical for complete conversion, with room temperature reactions stalling at <20% completion.
Analytical Characterization
This compound’s structure is validated through spectroscopic techniques:
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
-
ESI-MS : [M+H]⁺ observed at m/z 296.12 (theoretical 296.11), confirming molecular formula C₁₆H₁₃NO₄.
Alternative Synthetic Strategies
While the piperonal-malonic acid route remains dominant, emerging approaches include:
Q & A
Q. Common contradictions :
- Discrepancies in reported NMR shifts due to solvent effects (CDCl₃ vs. DMSO-d₆) .
- Misassignment of olefinic protons in crowded spectral regions (δ 5.5–6.5 ppm); use NOESY to confirm spatial proximity .
Advanced: How can researchers resolve conflicting reports on this compound’s bioactivity across studies?
Answer:
Methodological reconciliation steps :
- Standardize bioassays : Compare IC₅₀ values under identical conditions (e.g., cell lines, incubation time). For example, antimicrobial activity varies with bacterial strain (Gram+ vs. Gram-) and inoculum size .
- Control for synergism : Test pure compound vs. crude extract to rule out matrix effects (e.g., flavonoid co-factors enhancing activity) .
- Quantitative structure-activity relationship (QSAR) : Model bioactivity against molecular descriptors (logP, H-bond donors) to identify outliers .
Q. Example contradiction :
- Study A reports IC₅₀ = 12 µM (anti-inflammatory in RAW264.7 cells), while Study B finds no activity at 50 µM.
Advanced: What strategies optimize the total synthesis of this compound for structure-activity studies?
Answer:
Synthetic challenges :
- Stereoselective formation of the dibenzylbutyrolactone core.
- Introduction of the amide side chain without racemization.
Q. Methodological solutions :
- Retrosynthetic approach : Fragment into benzaldehyde and cinnamamide precursors; use Sharpless epoxidation for stereocontrol .
- Coupling reactions : Employ HATU/DIPEA for amide bond formation under inert conditions to prevent hydrolysis .
- Yield optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (THF vs. DMF) using DoE (Design of Experiments) .
Q. Example Finding :
- Methylation at C-8 increases CDK2 inhibition (IC₅₀ = 8 µM vs. 22 µM in parent compound) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
